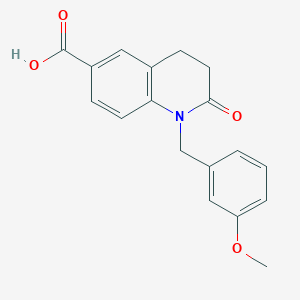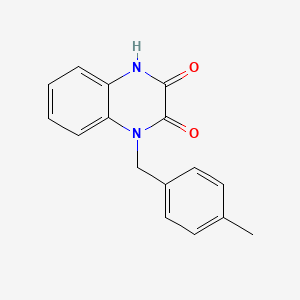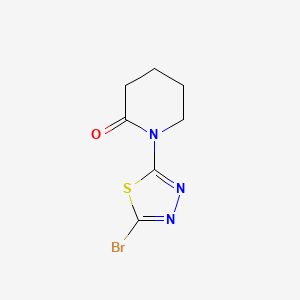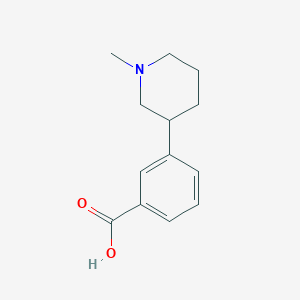![molecular formula C17H14N2O3S B1386911 4-Methoxy-3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyd CAS No. 1172568-89-6](/img/structure/B1386911.png)
4-Methoxy-3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyd
Übersicht
Beschreibung
The compound “4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They have shown various biological effects and are used in the synthesis of many drugs .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . For instance, aryl hydrazide was dissolved in phosphorous oxychloride, and to it, another compound was added .Molecular Structure Analysis
The structures of the newly synthesized derivatives were established by the combined practice of UV, IR, 1 H NMR, 13 C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives were correlated with their physicochemical and structural properties by QSAR analysis using computer-assisted multiple regression analysis .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die den 1,3,4-Oxadiazol-Rest enthalten, sollen signifikante antimikrobielle Eigenschaften aufweisen. Die synthetisierten Moleküle können mit Referenzmedikamenten wie Amoxicillin auf antibakterielle Wirksamkeit und mit Fluconazol auf antifungale Aktivität verglichen werden .
Hydrolytische und metabolische Stabilität
Der Oxadiazol-Heterocyclus ist ein Bioisoster von Amid, bietet aber eine bessere hydrolytische und metabolische Stabilität. Dies macht ihn zu einem wichtigen Bestandteil bei der Entwicklung neuer Arzneimittelmoleküle, die resistenter gegen den metabolischen Abbau sind .
Mikrowellen-gestützte Synthese
Mikrowellen-gestützte Synthesetechniken können verwendet werden, um neue Derivate von 5-Phenyl-1,3,4-Oxadiazol herzustellen. Dieses Verfahren ist effizient und kann Verbindungen mit verschiedenen Substitutionen liefern, die einzigartige Eigenschaften haben können .
Wirkmechanismus
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been recognized for their high therapeutic values and are considered promising scaffolds in medicinal chemistry . They have been associated with a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have shown anticancer activity by interacting with cancer cell lines .
Biochemical Pathways
Oxadiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s worth noting that the oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Some oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Additionally, certain compounds have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde in laboratory experiments offers several advantages. For example, the compound is relatively stable and can be stored for extended periods of time. Additionally, the compound has a low toxicity and is relatively non-toxic when used in the appropriate concentrations. Furthermore, the compound has a low cost and is readily available from most chemical suppliers. However, the compound is not suitable for use in experiments involving the synthesis of drugs, as it is not approved for use in humans. Additionally, the compound is not suitable for use in experiments involving the synthesis of polymers, as it is not capable of forming strong bonds with other molecules.
Zukünftige Richtungen
The potential future directions for 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde research are numerous. For example, further research could be conducted to determine the compound’s potential for use in the synthesis of drugs, dyes, pigments, and polymers. Additionally, further research could be conducted to investigate the compound’s potential for use as a catalyst in other chemical reactions. Furthermore, further research could be conducted to investigate the compound’s potential for use as an inhibitor of certain enzymes, as well as its potential for use in the treatment of various diseases and conditions. Finally, further research could be conducted to investigate the compound’s potential for use in the synthesis of organic compounds, such as pyrrolidines, quinolines, and furans.
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cathepsin K . The interaction with tyrosine kinases involves the binding of the oxadiazole moiety to the active site of the enzyme, thereby inhibiting its activity. Similarly, the thioether linkage in 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde allows it to interact with the active site of cathepsin K, leading to enzyme inhibition .
Cellular Effects
The effects of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By inhibiting tyrosine kinases, 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde disrupts the phosphorylation cascade, leading to altered gene expression and cellular metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and KB cells, by modulating the expression of pro-apoptotic and anti-apoptotic genes .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde involves several key interactions at the molecular level. The oxadiazole moiety of the compound binds to the active sites of target enzymes, such as tyrosine kinases and cathepsin K, leading to enzyme inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde has been shown to modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and its ability to induce apoptosis in cancer cells . Prolonged exposure to 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance .
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these adverse effects varies depending on the animal model used, but it is generally higher than the therapeutic dose required for anticancer activity .
Metabolic Pathways
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolic process involves the oxidation of the methoxy group to form a hydroxylated metabolite, which is then conjugated with glucuronic acid for excretion . Additionally, the thioether linkage is susceptible to cleavage by hepatic enzymes, leading to the formation of a phenyl-oxadiazole metabolite . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics .
Transport and Distribution
The transport and distribution of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and is distributed within the cytoplasm and nucleus . Binding proteins, such as albumin, facilitate the compound’s distribution in the bloodstream and its accumulation in target tissues . The localization of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde within cells is influenced by its interactions with intracellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The presence of specific targeting signals within the compound’s structure facilitates its transport to these subcellular compartments . Additionally, post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity .
Eigenschaften
IUPAC Name |
4-methoxy-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZFJLVPFFRPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-Butyl)-6-phenyl-2-(piperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1386828.png)
![(2E)-3-[1-(3-Methylbenzyl)-1H-pyrrol-2-yl]acrylic acid](/img/structure/B1386830.png)


![6-(4-Methoxybenzyl)-5,7-dimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1386833.png)

![7-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid](/img/structure/B1386838.png)

![tert-Butyl 2-(chloromethyl)-4-oxo-1,9-dihydro-4H-pyrrolo-[3',4':3,4]pyrazolo[1,5-a]pyrimidine-8(7H)-carboxylate](/img/structure/B1386841.png)

![5-[(Cyanocarbonyl)amino]-2-methyl-1,3-benzothiazole](/img/structure/B1386845.png)
![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![1-[(2-Methylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1386851.png)